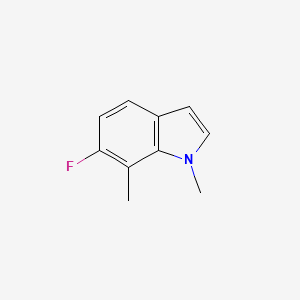
6-Fluoro-1,7-dimethyl-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1,7-dimethyl-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1,7-dimethyl-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine and methyl groups onto the indole ring . This method allows for precise control over the substitution pattern and can be carried out under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are designed to optimize yield and purity while minimizing waste and energy consumption. The choice of synthetic route and reaction conditions will depend on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,7-dimethyl-indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of halogenated or nitrated indole derivatives .
Scientific Research Applications
6-Fluoro-1,7-dimethyl-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-1,7-dimethyl-indole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Alternatively, it may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methylindole: Similar in structure but lacks the fluorine substituent, resulting in different chemical and biological properties.
7-Methylindole:
6-Fluoroindole: Similar in structure but lacks the additional methyl groups, which can influence its chemical behavior and biological activity.
Uniqueness
6-Fluoro-1,7-dimethyl-indole is unique due to the presence of both fluorine and methyl groups on the indole ring. This combination of substituents can enhance the compound’s stability, reactivity, and biological activity compared to other indole derivatives . The fluorine atom, in particular, can significantly influence the compound’s electronic properties and interactions with biological targets .
Properties
Molecular Formula |
C10H10FN |
|---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
6-fluoro-1,7-dimethylindole |
InChI |
InChI=1S/C10H10FN/c1-7-9(11)4-3-8-5-6-12(2)10(7)8/h3-6H,1-2H3 |
InChI Key |
CCFPIRUFOQBAKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N(C=C2)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


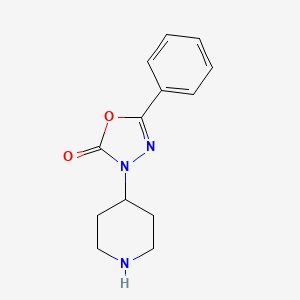
![Tert-butyl 8-oxo-1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13917129.png)
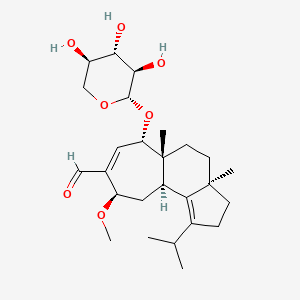

![N-{(1S)-3-methyl-1-[(3aS,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methano-1,3,2-benzodioxaborol-2-yl]butyl}phenylalanine amide](/img/structure/B13917147.png)
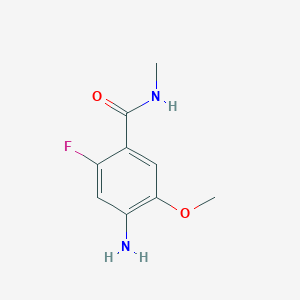
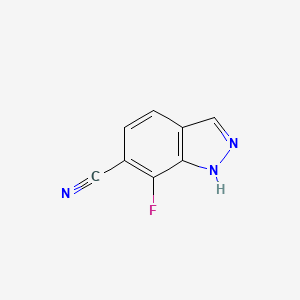
![8-Amino-2-azaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B13917160.png)
![5-chloro-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione](/img/structure/B13917167.png)

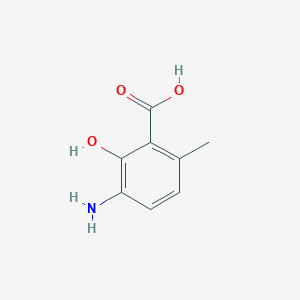
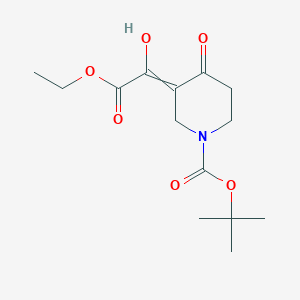
![2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide](/img/structure/B13917210.png)
![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
